molecular formula C3Br3N3 B105006 2,4,6-Tribromo-1,3,5-triazine CAS No. 14921-00-7

2,4,6-Tribromo-1,3,5-triazine

Cat. No. B105006
CAS RN: 14921-00-7
M. Wt: 317.76 g/mol
InChI Key: VHYBUUMUUNCHCK-UHFFFAOYSA-N
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Patent
US03947374

Procedure details

A mixture of 3.17 g. (0.01 mole) of cyanuric bromide, 1.78 g sodium bicarbonate and 18 ml. methanol was heated under refluxing conditions with stirring for 2 hours. The mixture was cooled and diluted with 50 ml. water. The product was isolated by filtration, washed with water and dried, giving 1.79 g. of white solid, m.p. 118°-120°C.; crystallized from 75 ml. cyclohexane, m.p. 120°-121°C.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Br)=[N:7][C:5](Br)=[N:4][C:2]=1[Br:3].[C:10](=[O:13])(O)[O-].[Na+].[CH3:15][OH:16]>O>[Br:3][C:2]1[N:4]=[C:5]([O:16][CH3:15])[N:7]=[C:8]([O:13][CH3:10])[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
N1=C(Br)N=C(Br)N=C1Br
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.17 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with 50 ml
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
giving 1.79 g
CUSTOM
Type
CUSTOM
Details
crystallized from 75 ml

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=NC(=NC(=N1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.